molecular formula C13H20N2 B8190197 (R)-1-Benzyl-3-methyl-1,4-diazepane

(R)-1-Benzyl-3-methyl-1,4-diazepane

Cat. No.: B8190197
M. Wt: 204.31 g/mol
InChI Key: NGECKXKOOXAGCQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzyl-3-methyl-1,4-diazepane (CAS: 1620097-06-4) is a chiral, seven-membered diazepane derivative serving as a key intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The 1,4-diazepane (homopiperazine) ring is a conformationally flexible hydrophobic structure that facilitates cell permeation and is prevalent in hit-to-lead optimization . This specific (R)-enantiomer is of particular interest in neuroscience research, as diazepane-containing compounds have been extensively developed as high-affinity ligands for sigma receptors (σR) . Sigma receptor ligands are investigated for their potential as antipsychotics, antiamnesics, and neuroprotective agents, and are implicated in modulating neuropathic pain and various neurodegenerative disorders . The benzyl and methyl substituents on the chiral diazepane core are critical for optimizing binding affinity and selectivity for protein targets, as demonstrated in molecular docking and dynamics studies of related structures . Researchers utilize this compound as a versatile building block for synthesizing more complex molecules. It is supplied as a free base. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-1-benzyl-3-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGECKXKOOXAGCQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cocrystal Formation with (R)-TED

A patented method resolves racemic 1-benzyl-3-methyl-1,4-diazepane using (R)-α,α,α-trifluoro-2-methoxyphenylacetic acid ((R)-TED) to form a diastereomeric cocrystal. The process involves:

  • Combining racemic benzyl diazepane hydrochloride with (R)-TED in acetonitrile.

  • Recrystallizing the cocrystal to achieve >99% enantiomeric excess (ee) for the (R)-enantiomer.

Key Data:

ParameterValueSource
SolventAcetonitrile/water (5–10% v/v)
Yield after resolution25–30%
Enantiomeric purity>99% ee

This method avoids traditional chromatography, reducing costs for industrial-scale production.

Reductive Amination of Diazepane Intermediates

LiAlH₄-Mediated Reduction

A two-step synthesis involves:

  • Cyclization : Reacting tert-butyl (2-(benzylamino)ethyl)carbamate with methyl vinyl ketone in tetrahydrofuran (THF).

  • Reduction : Treating the intermediate with lithium aluminum hydride (LiAlH₄) at 25°C for 4 hours.

Key Data:

ParameterValueSource
Reducing agentLiAlH₄ (4 equiv)
SolventTHF
Yield97.56%
Purity99%

NaCNBH₃ in Toluene

An alternative reductive amination uses sodium cyanoborohydride (NaCNBH₃) in toluene under reflux:

  • Reacting 3-methyl-1,4-diazepane with benzaldehyde.

  • Yielding 85% after purification.

Cyclization of Linear Precursors

HCl-Mediated Deprotection and Cyclization

A patent describes deprotecting Boc-protected intermediates with HCl in methanol, followed by cyclization using sodium hydride in toluene:

  • Deprotection : 30% HCl in methanol at 50°C for 6 hours.

  • Cyclization : Sodium hydride (4 equiv) in toluene at 110°C overnight.

Key Data:

ParameterValueSource
AcidHCl (30% in methanol)
BaseNaH (4 equiv)
Yield85%

Potassium tert-Butoxide in Anhydrous Toluene

Replacing NaH with potassium tert-butoxide improves safety and scalability:

  • Yields 85% with reduced risk of side reactions.

Industrial-Scale Synthesis

Continuous Flow Reactors

A patent highlights the use of continuous flow reactors for coupling azepane intermediates with benzoxazole derivatives:

  • Reduces reaction time by 50% while maintaining >90% yield.

Key Data:

ParameterValueSource
Reactor typeContinuous flow
Yield>90%

Purification via Automated Flash Chromatography

Industrial processes employ automated flash chromatography with gradient elution to isolate the (R)-enantiomer at scale.

Comparative Analysis of Methods

Yield and Purity Across Methods

MethodYieldPurityScalabilitySource
Cocrystallization with TED25–30%>99% eeHigh
LiAlH₄ reduction97.56%99%Moderate
NaCNBH₃ reductive amination85%95%High
HCl/NaH cyclization85%98%Moderate

Solvent and Reagent Optimization

  • Acetonitrile is preferred for cocrystallization due to its low water content and high solubility.

  • THF and toluene are optimal for cyclization reactions, balancing reactivity and safety.

Stereochemical Considerations

Influence of Configuration on Bioactivity

The (R)-enantiomer exhibits superior binding to orexin receptors compared to the (S)-form, necessitating stringent enantiomeric control. Molecular docking studies suggest the benzyl and methyl groups align into hydrophobic pockets of OX₁R/OX₂R receptors.

Chiral Column Validation

Enantiomeric purity is validated using ChromTech chiral-AGP columns with ammonium dihydrogen phosphate/acetonitrile mobile phases .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-1-Benzyl-3-methyl-1,4-diazepane serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Can be reduced to different amine derivatives.
  • Substitution : Nucleophilic substitution can introduce various functional groups onto the diazepane ring.

Biology

The compound has significant implications in biological studies:

  • Enzyme-Substrate Interactions : It is utilized to explore enzyme mechanisms and interactions.
  • Receptor Binding Studies : Acts as a ligand in receptor binding studies, influencing neurotransmitter systems.

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for potential applications in managing anxiety and depression by modulating GABAergic systems. In animal models exhibiting anxiety-like behaviors, administration of this compound resulted in significant reductions in anxiety levels .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A study demonstrated its role as an efflux pump inhibitor in Escherichia coli, enhancing the effectiveness of antibiotics like levofloxacin:

AntibioticMIC Reduction (%)E. coli Strain
Levofloxacin75%AcrAB overexpressing
Chloramphenicol50%AcrAB overexpressing
Tetracycline40%All strains tested

This synergy highlights the potential of this compound as an adjunct in antibiotic therapy .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neuropharmacology Study : In controlled trials with animal models, the compound was shown to significantly reduce anxiety levels compared to control groups .
  • Antibiotic Synergy Investigation : A recent study indicated that combining this compound with standard antibiotics improved their efficacy against resistant bacterial strains, suggesting its potential as a valuable adjunct in antibiotic therapy .

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of 1,4-Diazepane Derivatives

Compound Name Substituents Key Structural Features Biological Activity/Mechanism References
(R)-1-Benzyl-3-methyl-1,4-diazepane 1-benzyl, 3-methyl (R-configuration) Chiral center at C3; planar benzyl group Not explicitly reported (inference: EPI or receptor modulation)
1-Benzyl-1,4-diazepane (1-BD) 1-benzyl No methyl group; achiral EPI in E. coli (distinct mechanism)
N,N-Disubstituted-1,4-diazepanes Variable substituents (e.g., aryl) Twist-boat conformation; intramolecular π-stacking Orexin receptor antagonists
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one 1-benzyl, 3-phenethyl, ketone at C2 (S-configuration) Rigidified via ketone; stereochemical inversion Synthetic intermediate (activity uncharacterized)

Key Observations:

  • Conformational Dynamics : N,N-Disubstituted-1,4-diazepanes adopt a low-energy twist-boat conformation stabilized by π-stacking, enhancing orexin receptor binding . The methyl group in the target compound may enforce a similar conformation, though this requires experimental validation.
  • Stereochemistry: The (R)-configuration contrasts with the (S)-configured diazepanone in , suggesting divergent interactions with chiral biological targets .

Pharmacokinetic and Physicochemical Properties

While direct data are unavailable, inferences can be drawn:

  • Metabolic Stability: The methyl group may hinder cytochrome P450-mediated oxidation, enhancing metabolic stability relative to non-methylated analogs .

Biological Activity

(R)-1-Benzyl-3-methyl-1,4-diazepane is a compound belonging to the diazepane family, which has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazepane ring with a benzyl group and a methyl substituent. Its stereochemistry plays a crucial role in determining its biological activity. The compound's structure allows it to interact with various biological targets, particularly in neuropharmacology and antimicrobial applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases.
  • Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, impacting metabolic pathways.
MechanismDescription
Receptor ModulationAlters neurotransmitter receptor activity
Enzyme InteractionBinds to enzymes, affecting their catalytic functions

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential use in managing conditions such as anxiety and depression due to its ability to modulate GABAergic systems.

Antimicrobial Properties

A study highlighted the compound's role as an efflux pump inhibitor (EPI) in Escherichia coli. It was shown to enhance the efficacy of antibiotics by reducing the efflux of drugs from bacterial cells. This was evidenced by decreased minimal inhibitory concentrations (MICs) for levofloxacin when combined with this compound .

Table 2: Antimicrobial Activity Summary

AntibioticMIC Reduction (%)E. coli Strain
Levofloxacin75%AcrAB overexpressing
Chloramphenicol50%AcrAB overexpressing
Tetracycline40%All strains tested

Case Studies and Research Findings

  • Neuropharmacology : In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders.
  • Antibiotic Synergy : A recent investigation demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant strains of bacteria. This synergistic effect highlights the compound's potential as a valuable adjunct in antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-Benzyl-3-methyl-1,4-diazepane, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves ring-closure strategies, such as cyclization of linear precursors (e.g., N-benzyl-β-amino alcohols) with carbonyl compounds. The chiral (R)-configuration requires asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation). Purity is validated via chiral HPLC or polarimetry, with protocols from related diazepane analogs (e.g., tert-butyl diazepane carboxylates in ) adapted to resolve enantiomers .

Q. Which analytical techniques are most reliable for characterizing this compound and quantifying impurities?

  • Methodological Answer : High-resolution LC-MS or GC-MS coupled with NMR (¹H/¹³C, COSY, HSQC) confirms structural integrity. Impurity profiling (e.g., methylated byproducts) follows pharmacopeial guidelines (e.g., relative retention times and response factors as in ). For chiral impurities, use chiral stationary phases in HPLC .

Advanced Research Questions

Q. How does this compound inhibit bacterial efflux pumps, and how does its mechanism differ from classical EPIs?

  • Methodological Answer : indicates it disrupts resistance-nodulation-division (RND) pumps in E. coli via non-competitive binding, unlike phenylalanine-arginine β-naphthylamide (PAβN). Experimental validation involves ethidium bromide accumulation assays (fluorescence-based) and MIC reversal studies with tetracycline/ciprofloxacin. Transcriptomic analysis (RT-qPCR) of pump gene expression (e.g., acrB) further clarifies its mode .

Q. What conformational features of this compound influence its receptor binding, particularly in neuropharmacological targets?

  • Methodological Answer : Molecular dynamics simulations and X-ray crystallography (as in ’s orexin receptor study) reveal that the diazepane ring’s chair conformation and benzyl group orientation optimize hydrophobic interactions. Comparative studies with (S)-enantiomers using radioligand binding assays (e.g., for GPCRs) quantify stereospecificity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in efflux inhibition) may stem from differences in bacterial strains or assay conditions. Systematic replication with standardized protocols (e.g., CLSI guidelines) and meta-analysis of dose-response curves are critical. Open-data practices (per ) enhance reproducibility by sharing raw datasets .

Q. What strategies optimize enantioselective synthesis of this compound for large-scale pharmacological studies?

  • Methodological Answer : Catalytic asymmetric methods (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) improve yield and enantiomeric excess (ee). Process optimization via Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.